2-Isopropylisonicotinic acid hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropylisonicotinohydrazide, also known as iproniazid, is a chemical compound with the molecular formula C9H13N3O. It is a derivative of isoniazid and has been studied for its various biological activities, particularly its role as a monoamine oxidase inhibitor (MAOI). This compound has historical significance in the treatment of tuberculosis and depression, although its clinical use has been limited due to its hepatotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylisonicotinohydrazide typically involves the reaction of isonicotinyl hydrazine with acetone. The process can be summarized as follows:
Reaction with Acetone: A mixture of isonicotinyl hydrazine and acetone is heated on a steam bath until a solution is formed. Upon cooling, 1-isonicotinyl-2-isopropylidene hydrazine precipitates as white needles.
Industrial Production Methods: Industrial production methods for 2-Isopropylisonicotinohydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropylisonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a platinum catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under mild conditions.
Major Products: The major products formed from these reactions include various hydrazine derivatives and substituted isonicotinoyl compounds .
Scientific Research Applications
2-Isopropylisonicotinohydrazide has been extensively studied for its applications in various fields:
Chemistry: It is used as a precursor in the synthesis of other hydrazine derivatives.
Medicine: Historically, it was used as an antidepressant due to its MAOI activity.
Industry: It is used in the production of various pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-Isopropylisonicotinohydrazide involves its role as a monoamine oxidase inhibitor. It inhibits the enzyme monoamine oxidase, which is responsible for the breakdown of monoamines such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, the compound increases the levels of these neurotransmitters in the brain, leading to its antidepressant effects . Additionally, it inhibits the synthesis of mycolic acids in Mycobacterium tuberculosis, which are essential components of the bacterial cell wall .
Comparison with Similar Compounds
Isoniazid: A widely used antitubercular drug with a similar structure but without the isopropyl group.
Phenelzine: Another MAOI used as an antidepressant.
Hydrazine Derivatives: Various hydrazine derivatives with similar chemical properties
Uniqueness: 2-Isopropylisonicotinohydrazide is unique due to its dual role as an antitubercular agent and an antidepressant. Its isopropyl group differentiates it from other similar compounds, contributing to its specific biological activities .
Properties
Molecular Formula |
C9H13N3O |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-propan-2-ylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C9H13N3O/c1-6(2)8-5-7(3-4-11-8)9(13)12-10/h3-6H,10H2,1-2H3,(H,12,13) |
InChI Key |
ZWWSYCNJWMAYSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=C1)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.